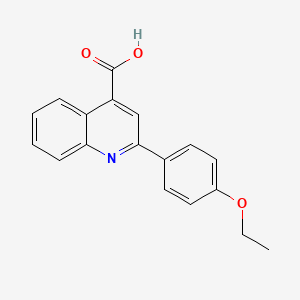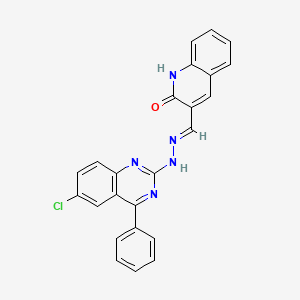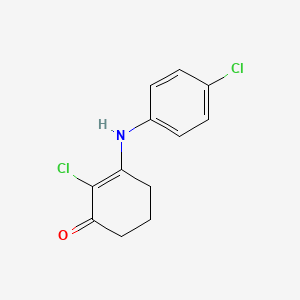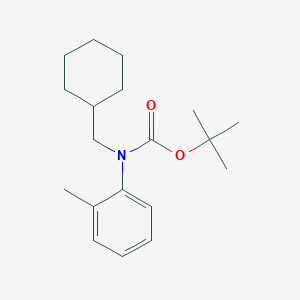
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 51842-68-3 and a molecular weight of 293.32 . It has a linear formula of C18H15NO3 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation . A related compound, 2-(4-fluorophenyl)quinoline-4-carboxylic acid, was synthesized and used to form new cadmium complexes.Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C18H15NO3/c1-2-22-13-9-7-12 (8-10-13)17-11-15 (18 (20)21)14-5-3-4-6-16 (14)19-17/h3-11H,2H2,1H3, (H,20,21) .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown good antibacterial activity against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) . Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
Synthesis of Pharmaceuticals
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, also known as 2-EPCA, is used as an intermediate in the synthesis of pharmaceuticals. It is a highly versatile compound with a variety of applications, from laboratory experiments to medical research.
Development of Dyes
2-EPCA is also used in the development of dyes. Its unique structure and properties make it a valuable component in the creation of various colorants.
Creation of Fluorescent Probes
In addition to its use in pharmaceuticals and dyes, 2-EPCA is also utilized in the creation of fluorescent probes. These probes are often used in biological and chemical research to detect or measure specific substances.
Anticancer Applications
Phenylquinoline-4-carboxylic acid derivatives, such as 2-EPCA, have been studied for their potential anticancer activities . These compounds have shown promise as potential drug candidates in the fight against cancer .
Antiviral Applications
In addition to their anticancer properties, phenylquinoline-4-carboxylic acid derivatives have also been investigated for their antiviral activities . These compounds could potentially be used in the development of new antiviral drugs .
Anti-inflammatory Applications
Phenylquinoline-4-carboxylic acid derivatives have also been studied for their anti-inflammatory properties . These compounds could potentially be used in the treatment of various inflammatory diseases .
Development of Alkaline Phosphatase Inhibitors
Quinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors . This research could lead to the development of new treatments for diseases related to alkaline phosphatase activity .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases, indicating potential for future research and development . Additionally, quinoline is an essential segment of both natural and synthetic compounds, particularly in the field of medicinal chemistry .
Wirkmechanismus
Target of Action
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline derivatives are known to have diverse biological and pharmaceutical activities .
Mode of Action
It’s known that quinoline derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Quinoline derivatives are known to affect various biological and pharmaceutical activities . The downstream effects would depend on the specific pathways and targets involved.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEXTMYSORWWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)
![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)




![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)
![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)
![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)
![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)
![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)
